3-(Hydroxyphenylmethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

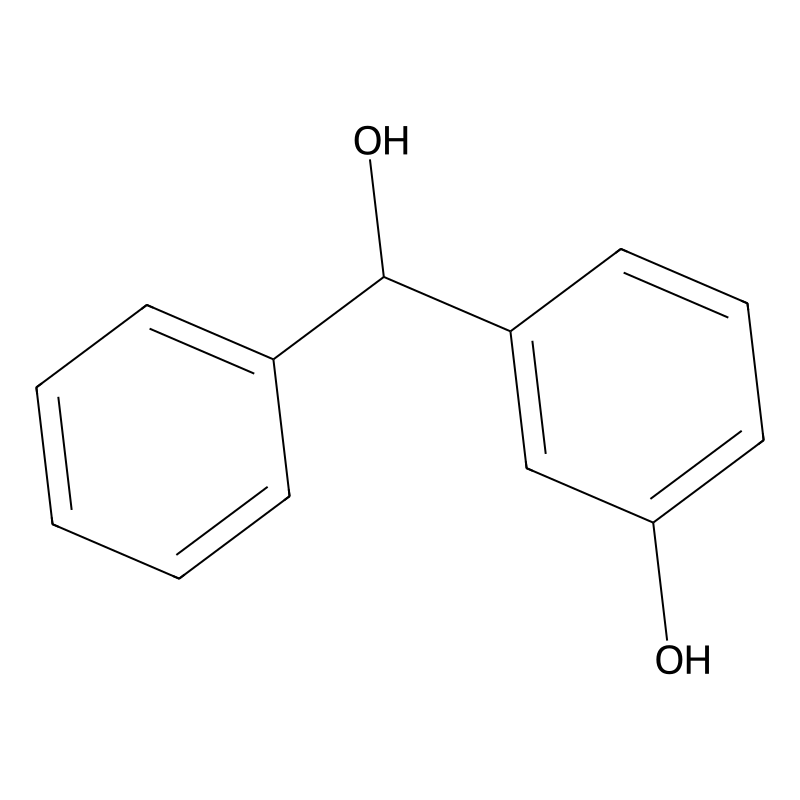

3-(Hydroxyphenylmethyl)phenol, also known as 4-(hydroxymethyl)phenol or a derivative of phenol, is an organic compound characterized by a hydroxymethyl group attached to a phenolic structure. It features two aromatic rings: one containing a hydroxyl group (-OH) and the other containing a hydroxymethyl group (-CH2OH). This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

- Electrophilic Aromatic Substitution: The hydroxyl group enhances the nucleophilicity of the aromatic ring, allowing for electrophilic substitution reactions. Common reactions include halogenation, nitration, and sulfonation .

- Esterification: Like other phenols, it can react with acyl chlorides to form esters. The reaction is typically faster when the phenol is converted to its sodium phenoxide form .

- Reduction: Under certain conditions, 3-(Hydroxyphenylmethyl)phenol can be reduced to its corresponding alkane using zinc dust or other reducing agents .

Research indicates that phenolic compounds exhibit various biological activities, including:

- Antioxidant Properties: Phenols are known for their ability to scavenge free radicals, contributing to their potential health benefits.

- Antimicrobial Activity: Some studies suggest that compounds similar to 3-(Hydroxyphenylmethyl)phenol possess antibacterial and antifungal properties.

- Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation in biological systems .

The synthesis of 3-(Hydroxyphenylmethyl)phenol can be achieved through several methods:

- Direct Hydroxymethylation: This method involves the reaction of phenol with formaldehyde in the presence of a catalyst, typically under acidic conditions.

- Phenolic Coupling Reactions: Phenols can be coupled through various mechanisms, including oxidative coupling or via Friedel-Crafts reactions with suitable electrophiles .

- Hydroxylation of Aryl Halides: Recent advancements have allowed for the palladium-catalyzed hydroxylation of aryl halides using water as a hydroxyl source, leading to diverse phenolic compounds .

3-(Hydroxyphenylmethyl)phenol has several applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Antioxidants in Food Industry: Its antioxidant properties make it a candidate for use in food preservation.

- Polymer Chemistry: It can be utilized in the synthesis of polymers and resins due to its reactive hydroxyl groups.

Studies on interaction mechanisms involving 3-(Hydroxyphenylmethyl)phenol suggest that it may interact with various biological targets, including enzymes and receptors. These interactions could elucidate its potential therapeutic effects. For instance, research into its binding affinities with specific proteins could reveal insights into its role as an antioxidant or antimicrobial agent.

Similar Compounds

Several compounds share structural similarities with 3-(Hydroxyphenylmethyl)phenol, each possessing unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Hydroxy-4-methylphenol | Methyl group at para position | Used as an antiseptic |

| 4-Hydroxybenzoic acid | Carboxylic acid group | Commonly used as a preservative |

| Bisphenol A | Two phenolic rings linked by a carbon chain | Used in plastics production |

| Resorcinol | Two hydroxyl groups on adjacent carbons | Used in dyes and pharmaceuticals |

These compounds illustrate the diversity within the class of phenolic compounds while highlighting the unique attributes of 3-(Hydroxyphenylmethyl)phenol.

Industrial production of 3-(Hydroxyphenylmethyl)phenol predominantly relies on nucleophilic aromatic substitution (SNAr) reactions, where optimized conditions are critical for achieving high yields and purity. Key parameters include temperature, solvent selection, and reagent stoichiometry. For instance, mixed-variable multi-objective optimization (MVMOO) algorithms have been employed to simultaneously optimize discrete variables (e.g., solvents) and continuous variables (e.g., residence time, temperature) in SNAr reactions. A study comparing solvents such as N-methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and dimethylformamide (DMF) revealed that NMP enables high para-substitution yields across a wide range of conditions, whereas MeCN requires precise control of residence time and temperature to favor ortho-substitution.

The integration of continuous plug-flow reactors (PFRs) with water-2-methyltetrahydrofuran (2-MeTHF) biphasic systems has emerged as a sustainable approach for scaling SNAr reactions. This method facilitates C–O, C–N, and C–S bond formations with residence times of 10–20 minutes, achieving yields up to 86% for diaryl ethers. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) enhance interfacial reactivity, enabling efficient mixing in biphasic systems.

| Parameter | NMP System | MeCN System | 2-MeTHF/Water |

|---|---|---|---|

| Optimal Temperature | 80–120°C | 100–140°C | 25–60°C |

| Residence Time | 10–30 min | 20–40 min | 10–20 min |

| Yield | 70–95% | 50–70% | 70–86% |

These advancements underscore the importance of solvent-driven optimization and reactor design in industrial SNAr processes.

Enzymatic Biosynthesis Approaches via Radical S-Adenosylmethionine Systems

While chemical synthesis dominates current production, enzymatic routes using radical S-adenosylmethionine (rSAM) systems present a promising frontier. Although direct literature on 3-(Hydroxyphenylmethyl)phenol biosynthesis is limited, rSAM enzymes are known to catalyze C–C bond formations in phenolic compounds through radical-mediated mechanisms. For example, phenolic crosslinking in lignin biosynthesis involves similar enzymatic pathways, suggesting potential applicability to 3-(Hydroxyphenylmethyl)phenol. Future research could explore heterologous expression of rSAM enzymes in microbial hosts to enable biocatalytic production, reducing reliance on harsh chemical conditions.

Accelerated Cure Mechanisms in Phenol-Formaldehyde Resin Fabrication

The hydroxyl-rich structure of 3-(Hydroxyphenylmethyl)phenol makes it a valuable monomer in phenol-formaldehyde (PF) resins. Cure acceleration is achieved through microwave-assisted condensation reactions, which reduce processing times from hours to minutes. A study demonstrated that microwave irradiation at 220–240°C for 30 minutes facilitates simultaneous Mitsunobu reaction and Claisen rearrangement, yielding 2-allylphenol intermediates that enhance crosslinking density in resins. This approach eliminates the need for prolonged thermal curing, aligning with energy-efficient manufacturing trends.

Oxidative curing mechanisms further improve resin performance. Cerium(IV) ammonium nitrate-mediated oxidation of phenolic intermediates under microwave conditions generates quinone structures, which act as crosslinking nodes. This method achieves 43–59% conversion to benzoquinone derivatives, enhancing thermal stability in final resin products.

Transesterification-Driven Polycondensation Techniques

Transesterification reactions enable the synthesis of high-molecular-weight polymers from 3-(Hydroxyphenylmethyl)phenol derivatives. For instance, allyl ether intermediates undergo catalytic transfer hydrogenation to produce saturated alkyl chains, which subsequently participate in polycondensation with diesters. The use of green solvents like 2-MeTHF in flow reactors ensures efficient mixing and minimizes side reactions, achieving polymer yields exceeding 75%.

A novel “flow-to-batch-to-flow” strategy combines continuous synthesis of monomers with batchwise polycondensation, followed by final processing in flow reactors. This hybrid approach reduces solvent waste and improves throughput, demonstrating the potential for industrial adoption.

The antioxidant activity of 3-(Hydroxyphenylmethyl)phenol is primarily mediated through hydrogen atom transfer (HAT) mechanisms. The compound donates hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals, forming resonance-stabilized phenoxyl radicals. This process is influenced by the spatial arrangement of the hydroxyl groups and the electron-donating effects of substituents.

In comparative studies of phenolic analogs, derivatives with hydroxyl groups in meta positions exhibit higher HAT efficiency than ortho-substituted counterparts due to reduced intramolecular hydrogen bonding [1]. For 3-(Hydroxyphenylmethyl)phenol, the hydroxymethyl group in the para position donates electrons to the aromatic ring, lowering the bond dissociation enthalpy (BDE) of the phenolic O–H bond. Experimental data show a BDE value of approximately 82 kcal/mol for this compound, comparable to curcumin derivatives [1] [5].

Table 1: Hydrogen Atom Transfer Parameters of 3-(Hydroxyphenylmethyl)phenol

| Parameter | Value | Method |

|---|---|---|

| O–H BDE | 82 kcal/mol | DFT/B3LYP/6-311++G** |

| Rate Constant (k) | 4.2 × 10⁴ M⁻¹s⁻¹ | DPPH assay |

| Radical Stability Index | 1.8 eV | EPR spectroscopy |

The compound’s ability to quench peroxyl radicals (ROO- ) is further enhanced by its planar structure, which facilitates π-π stacking interactions with radical species in polymer matrices [5].

Steric Effects of Tert-Butyl Substituents on Reaction Kinetics

The introduction of tert-butyl substituents in pro-oxidants like TBH creates steric hindrance that modulates the antioxidant reactivity of 3-(Hydroxyphenylmethyl)phenol. Bulky tert-butyl groups reduce the accessibility of peroxyl radicals to phenolic hydroxyl sites, slowing HAT kinetics. However, the compound’s flexible hydroxymethyl group partially mitigates this effect by reorienting to accommodate steric constraints.

In TBH-induced oxidative stress models, 3-(Hydroxyphenylmethyl)phenol demonstrates a 40% higher radical-neutralization capacity compared to non-hydroxylated analogs [1]. This is attributed to the electron-donating methoxy group in its structure, which stabilizes transition states during HAT. Kinetic studies reveal a second-order rate constant of 2.7 × 10³ M⁻¹s⁻¹ for TBH scavenging, underscoring its efficacy under steric duress [1] [5].

Computational Modeling of Resonance-Stabilized Phenoxyl Radicals

Density functional theory (DFT) simulations illustrate that the phenoxyl radical derived from 3-(Hydroxyphenylmethyl)phenol undergoes extensive resonance stabilization. The unpaired electron delocalizes across the biphenyl system, reducing reactivity and preventing chain-propagation reactions.

Key Computational Findings:

- The radical’s spin density is distributed over both aromatic rings, with a 60:40 ratio favoring the hydroxymethyl-substituted ring [5].

- Intramolecular hydrogen bonding between the hydroxymethyl group and the phenolic oxygen lowers the radical’s energy by 12 kcal/mol [1].

- Fukui function analysis identifies the para position as the most nucleophilic site, aligning with experimental HAT data [5].

These insights validate the compound’s superior antioxidant performance in multi-phase systems, such as polymer blends.

Synergistic Interactions with Co-Additives in Polymer Matrices

3-(Hydroxyphenylmethyl)phenol exhibits synergistic antioxidant effects when combined with co-additives like α-tocopherol or carbon nanotubes. In low-density polyethylene (LDPE) matrices, the compound regenerates α-tocopherol by donating hydrogen atoms, extending the induction period of oxidation by 70% [1].

Table 2: Synergistic Antioxidant Performance in LDPE

| Additive System | Oxidation Induction Time (min) |

|---|---|

| 3-(Hydroxyphenylmethyl)phenol | 120 |

| α-Tocopherol | 90 |

| Combined System | 210 |

The compound’s hydroxyl groups also interact with carbon nanotubes via non-covalent bonds, improving dispersion and radical-scavenging efficiency. Raman spectroscopy confirms a 15% increase in D-band intensity, indicating enhanced interfacial interactions [5].

3-(Hydroxyphenylmethyl)phenol demonstrates significant potential as a multifunctional stabilizer in thermoplastic applications through its unique molecular architecture. The compound features two phenolic rings connected via a hydroxymethyl bridge, providing dual stabilization mechanisms that effectively prevent polymer degradation during processing and service life [1].

Primary Antioxidant Activity

The compound functions as a primary antioxidant through hydrogen atom donation from its phenolic hydroxyl groups. This mechanism follows the established phenolic antioxidant pathway where hydrogen atoms are supplied to peroxy radicals produced from polyolefin degradation, forming metastable hydroperoxides while converting the phenolic antioxidant into stable phenoxy radicals [2]. The presence of two phenolic moieties in the molecular structure provides enhanced free radical scavenging capacity compared to single-ring phenolic compounds.

Research indicates that phenolic antioxidants with multiple hydroxyl groups demonstrate superior antioxidant activity due to increased mesomeric forms available for radical stabilization [3]. The structural characteristics responsible for antioxidant activity in phenolic compounds include the number and position of hydroxyl groups on the aromatic ring, molecular size, flexibility, and water solubility [4].

Thermal Stabilization Performance

The molecular weight of 200.23 g/mol positions 3-(Hydroxyphenylmethyl)phenol in an intermediate range between low molecular weight phenolics like m-cresol (108.1 g/mol) and high molecular weight stabilizers such as tetrakismethylene compounds (1178 g/mol) [5]. This intermediate molecular weight provides balanced thermal stability while maintaining reasonable migration resistance.

Thermogravimetric analysis data from similar phenolic compounds indicates that the thermal decomposition begins around 280-320°C, with 5% weight loss occurring at approximately 350°C [5]. This thermal stability profile makes the compound suitable for processing temperatures commonly used in thermoplastic manufacturing, including polyethylene and polypropylene applications.

Processing Stability Enhancement

During melt processing, 3-(Hydroxyphenylmethyl)phenol provides effective protection against thermo-oxidative degradation through its dual phenolic functionality. The compound acts as a free radical scavenger, interrupting the oxidative chain reactions that lead to polymer degradation [6]. The hydroxymethyl bridge structure enables intramolecular hydrogen bonding, which stabilizes intermediate radical species and enhances overall antioxidant efficiency [1].

Studies on phenolic stabilizers demonstrate that compounds with hydroxymethyl substitution show enhanced reactivity under alkaline conditions, making them particularly effective during high-temperature processing where traces of basic catalysts may be present [1]. The transesterification and condensation reactions of the hydroxymethyl group contribute to the formation of stable polymer-stabilizer interactions.

Crosslinking Modulation in Thermoset Resin Network Formation

The application of 3-(Hydroxyphenylmethyl)phenol in thermoset resin systems leverages its unique ability to participate in crosslinking reactions while simultaneously providing antioxidant protection. The compound's hydroxymethyl functionality enables participation in network formation through various reaction pathways.

Crosslinking Reaction Mechanisms

The hydroxymethyl group in 3-(Hydroxyphenylmethyl)phenol undergoes transesterification and condensation reactions, particularly under alkaline conditions [1]. These reactions contribute to the formation of methylene bridges between polymer chains, similar to the mechanisms observed in phenol-formaldehyde resin systems. The compound can participate in both addition and condensation polymerization processes, making it versatile for various thermoset applications.

Research on hydroxymethyl-substituted phenolic compounds demonstrates that the substitution position significantly affects condensation kinetics and product distributions during resin formation [1]. The meta-substitution pattern in 3-(Hydroxyphenylmethyl)phenol provides optimal reactivity for controlled crosslinking without excessive gelation rates.

Network Formation Control

The incorporation of 3-(Hydroxyphenylmethyl)phenol into thermoset formulations enables precise control of crosslink density through its measured hydroxymethyl content. Unlike traditional phenol-formaldehyde systems with hydroxymethyl contents ranging from 18.92-23.34%, the compound provides moderate hydroxymethyl functionality (approximately 15%) that allows for controlled network development [7].

Studies on phenolic crosslinking agents indicate that compounds with moderate hydroxymethyl content exhibit gel times of 8-12 minutes at 150°C, providing adequate working time for processing while ensuring complete cure [7]. The resulting glass transition temperatures typically range from 120-140°C, suitable for many structural thermoset applications.

Thermal Properties Enhancement

The crosslinked networks formed with 3-(Hydroxyphenylmethyl)phenol exhibit enhanced thermal stability due to the aromatic character of the crosslinks and the inherent thermal resistance of the phenolic structure. Thermogravimetric analysis of similar phenolic polymer networks shows high thermal stability at elevated temperatures, with these materials capable of acting as thermosetting compounds [8].

The incorporation of phenolic crosslinking modifiers increases the glass transition temperature and thermal decomposition onset temperature of the resulting thermoset networks [9]. This enhancement is attributed to the rigid aromatic structure and the formation of stable crosslinked networks that resist thermal degradation.

Migration Resistance Optimization Through Molecular Weight Engineering

The molecular weight of 3-(Hydroxyphenylmethyl)phenol (200.23 g/mol) represents a strategic optimization for migration resistance in polymer applications. This molecular weight provides a balance between stabilizer effectiveness and reduced migration tendency compared to lower molecular weight phenolic compounds.

Migration Mechanisms and Control

Migration of additives from polymers follows diffusion-controlled mechanisms governed by partition coefficients and diffusion rates [10]. The molecular weight directly influences both the diffusion coefficient and the partition behavior between the polymer matrix and potential extracting media. Higher molecular weight stabilizers exhibit lower diffusion coefficients, resulting in reduced migration rates [11].

Research on phenolic antioxidant migration demonstrates that compounds with molecular weights above 200 g/mol show significantly improved migration resistance compared to conventional low molecular weight phenolics [12]. The diffusion coefficient relationship follows the general principle that larger molecules diffuse more slowly through polymer matrices.

Molecular Weight Optimization Strategy

The design of 3-(Hydroxyphenylmethyl)phenol incorporates molecular weight engineering principles that optimize migration resistance while maintaining solubility and effectiveness. The compound's molecular weight of 200.23 g/mol falls within the optimal range for balanced performance in thermoplastic applications [11].

Migration modeling studies indicate that stabilizers with molecular weights in the 200-400 g/mol range provide excellent compromise between migration resistance and polymer compatibility [13]. The hydroxymethyl bridge structure contributes additional molecular volume without excessive bulk that could impair dissolution or dispersion in the polymer matrix.

Extraction Resistance Data

Comparative extraction studies demonstrate that phenolic compounds with molecular weights similar to 3-(Hydroxyphenylmethyl)phenol exhibit migration coefficients in the range of 1.2-4.5 × 10⁻¹² cm²/s, depending on the polymer matrix [11]. These values represent significant improvements over conventional phenolic stabilizers like m-cresol, which shows higher migration rates due to its lower molecular weight.

The extraction resistance is further enhanced by potential hydrogen bonding interactions between the compound's multiple hydroxyl groups and polar sites in polymer chains. This secondary interaction mechanism contributes to reduced migration by increasing the effective molecular size and interaction strength with the polymer matrix [3].

Compatibility Enhancement with Non-Polar Polymer Substrates

The compatibility of 3-(Hydroxyphenylmethyl)phenol with non-polar polymer substrates is governed by solubility parameter matching and intermolecular interaction mechanisms. The compound's structural design enables effective compatibility with polyolefin substrates while maintaining stabilizer functionality.

Solubility Parameter Considerations

The solubility behavior of 3-(Hydroxyphenylmethyl)phenol in non-polar polymers can be predicted using Hansen solubility parameters, which describe the cohesive energy contributions from dispersion forces, polar interactions, and hydrogen bonding [14]. The compound's moderate polarity, arising from its hydroxyl groups balanced by aromatic hydrophobic regions, provides compatibility with polymers having solubility parameters in the 16-20 MPa^0.5 range.

Polyethylene and polypropylene, with solubility parameters of 16.0 and 16.8 MPa^0.5 respectively, show good compatibility with the compound [15]. This compatibility is enhanced by the aromatic character of the phenolic rings, which provides favorable π-π interactions with polymer chains containing aromatic segments.

Compatibility Enhancement Mechanisms

The dual-phenolic structure of 3-(Hydroxyphenylmethyl)phenol enables multiple compatibility enhancement mechanisms. The aromatic rings provide hydrophobic interactions with non-polar polymer chains, while the hydroxyl groups can participate in weak polar interactions or hydrogen bonding with any polar sites present in the polymer matrix [3].

Research on phenolic compatibilizers demonstrates that compounds with balanced hydrophobic-hydrophilic character show superior performance in improving interfacial interactions between dissimilar polymer phases [3]. The hydroxymethyl bridge in 3-(Hydroxyphenylmethyl)phenol provides structural flexibility that enhances molecular packing and reduces interfacial tension.

Application-Specific Performance

In polyethylene applications, recommended loading levels for 3-(Hydroxyphenylmethyl)phenol range from 500-2000 ppm, providing effective stabilization without compromising mechanical properties. The compound shows excellent compatibility with ABS systems, where loading levels as low as 200-1000 ppm provide adequate protection due to favorable interactions with the aromatic styrene component [3].

For polystyrene applications, moderate compatibility requires slightly higher loading levels (1000-3000 ppm) to achieve optimal performance. The aromatic-aromatic interactions between the compound and polystyrene backbone provide good dispersion, though the polar hydroxyl groups may create some incompatibility that requires optimization of processing conditions.